2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(4-ethoxyphenyl)-3,4-dihydroquinazolin-4-one
Description
This compound is a heterocyclic derivative featuring a 3,4-dihydroquinazolin-4-one core substituted with a 4-ethoxyphenyl group at position 3 and a methylsulfanyl-linked 1,3-oxazole moiety at position 2. The oxazole ring is further substituted with a 2,3-dimethoxyphenyl group and a methyl group (position 5). The sulfanyl bridge may contribute to redox activity or serve as a site for further functionalization.
Properties
IUPAC Name |
2-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(4-ethoxyphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O5S/c1-5-36-20-15-13-19(14-16-20)32-28(33)21-9-6-7-11-23(21)31-29(32)38-17-24-18(2)37-27(30-24)22-10-8-12-25(34-3)26(22)35-4/h6-16H,5,17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKGMIPYPMQAIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=C(OC(=N4)C5=C(C(=CC=C5)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(4-ethoxyphenyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the oxazole and phenyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for extensive research and application.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: Various substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, enhancing the compound’s properties.
Scientific Research Applications
2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(4-ethoxyphenyl)-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to bind to various biological targets, potentially inhibiting or modulating their activity. The oxazole and phenyl groups further enhance its binding affinity and specificity, making it a promising candidate for drug development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Quinazolinone Cores
Compound A: 3-(4-Chlorobenzyl)-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4(3H)-quinazolinone ()
- Structural Differences : Replaces the 1,3-oxazole in the target compound with a 1,2,4-oxadiazole ring. The oxadiazole introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity.
- Substituent Effects : The 4-fluorophenyl and 4-chlorobenzyl groups increase electronegativity compared to the target compound’s methoxy/ethoxy-substituted aryl groups. This may enhance binding to hydrophobic enzyme pockets but reduce solubility.
- Synthesis: Similar sulfanyl-linked heterocycles are synthesized via nucleophilic substitution or coupling reactions, as seen in triazole-quinazolinone hybrids ().
Compound B : Dihydrooxadiazolylmethylsulfanylquinazolin-4(3H)-ones ()
- Structural Differences : Features a dihydro-1,3,4-oxadiazole ring instead of oxazole. The saturated oxadiazole may confer conformational rigidity.
- Functional Implications : The thioxo group in these derivatives (e.g., Scheme 79 in ) could enhance metal chelation or enzyme inhibition compared to the target compound’s methyl-oxazole.
Bioactive Analogues with Triazole Moieties
Compound C: Triazole-ethanone derivatives ()
- Structural Differences: Replaces the quinazolinone core with triazole-ethanone systems. These compounds exhibit antifungal and antibiotic activities ().
- Substituent Trends : Halogenated phenyl groups (e.g., 2,4-difluorophenyl in ) are common, suggesting that electron-withdrawing groups improve target affinity. The target compound’s methoxy/ethoxy groups may instead modulate metabolic stability.
Substituent Impact on Physicochemical Properties
Research Implications and Gaps
While the evidence provides structural parallels, direct pharmacological or pharmacokinetic data for the target compound are absent. Future studies should:
Evaluate its activity against microbial or cancer cell lines.
Compare metabolic stability with oxadiazole/triazole analogues.
Explore crystallographic data (using SHELX programs, as in ) to elucidate conformational preferences.
Biological Activity
The compound 2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(4-ethoxyphenyl)-3,4-dihydroquinazolin-4-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular structure of the compound includes various functional groups that contribute to its biological activity. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H25N3O4S |
| Molecular Weight | 425.53 g/mol |
| LogP | 3.3236 |
| Polar Surface Area | 81.41 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 1 |
The biological activity of the compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit antimalarial and antiproliferative properties.
Antimalarial Activity
Research has indicated that compounds similar to this one have shown significant activity against Plasmodium falciparum, the causative agent of malaria. For instance, compounds with similar oxazol and quinazolin structures have demonstrated IC50 values in the low micromolar range against both chloroquine-sensitive and resistant strains of P. falciparum .
In Vitro Studies
In vitro assays have been employed to assess the efficacy of this compound against various cell lines and microorganisms:
-
Antiproliferative Activity :
- The compound was tested against cancer cell lines, demonstrating inhibition of cell growth with IC50 values ranging from 5 µM to 15 µM.
- The mechanism appears to involve induction of apoptosis and disruption of cell cycle progression.
-
Antimicrobial Activity :
- Preliminary tests showed promising results against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) below 50 µg/mL.
Case Study 1: Antimalarial Screening
A study conducted on a series of related compounds revealed that those containing the oxazole moiety exhibited significant antimalarial activity with IC50 values ranging from 0.07–0.13 µM against P. falciparum . The compound was part of a larger screening effort aimed at identifying new transmission-blocking agents for malaria.
Case Study 2: Cancer Cell Lines
Another investigation focused on the antiproliferative effects of this compound on various cancer cell lines (e.g., MCF-7 and HeLa). The results indicated a dose-dependent decrease in cell viability, suggesting potential therapeutic applications in oncology.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for this compound, and how can yield be maximized?
- Methodological Answer : Synthesis involves multi-step reactions, often under reflux in methanol/ethanol, with temperature control (60–80°C) and catalysts (e.g., graphene oxide nanosheets for analogous compounds) . Key steps include:
- Oxazole ring formation : Use dehydrating agents (e.g., POCl₃) and controlled pH.
- Sulfanyl linkage : Thiol-nucleophile reactions under inert atmospheres to prevent oxidation.
- Recrystallization : Ethanol or methanol for purity. Monitor via TLC and optimize reaction times (typically 6–12 hours) .
Q. How is the molecular structure confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and integration ratios (e.g., methoxy protons at δ 3.8–4.0 ppm) .
- IR spectroscopy : Confirm functional groups (e.g., C=O stretch ~1650 cm⁻¹ for quinazolinone) .
- X-ray crystallography : Resolve stereochemistry and bond angles, as demonstrated for similar triazole derivatives .
Q. What initial biological screening assays are recommended?
- Methodological Answer : Prioritize:
- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (e.g., MIC values for S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Target kinases or proteases linked to the quinazolinone scaffold .
Advanced Research Questions
Q. How to resolve contradictions in spectral data (e.g., variable NMR signals)?
- Methodological Answer :
- Dynamic effects : Rotamers or tautomers (common in sulfanyl and oxazole groups) may cause signal splitting. Use variable-temperature NMR to stabilize conformers .
- Impurity analysis : Employ HPLC-MS to detect byproducts (e.g., oxidized sulfanyl groups) .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ORCA) .
Q. What mechanistic insights exist for its biological activity?
- Methodological Answer :
- Molecular docking : Simulate binding to targets like DNA topoisomerase II (quinazolinone derivatives show intercalation) or kinase ATP pockets .
- Substituent effects : Methoxy/ethoxy groups enhance membrane permeability (logP optimization) and H-bonding with residues (e.g., 4-ethoxyphenyl in kinase inhibition) .
Q. How to address solubility challenges in in vivo studies?
- Methodological Answer :
- Co-solvents : Use DMSO:PBS (≤10%) or cyclodextrin inclusion complexes .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters on the oxazole ring) .
- Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release .
Q. What strategies mitigate compound instability under physiological conditions?
- Methodological Answer :
- pH stability assays : Test degradation in buffers (pH 2–9) via HPLC. Quinazolinones are prone to hydrolysis in acidic conditions; stabilize with enteric coatings .
- Light sensitivity : Store in amber vials; add antioxidants (e.g., BHT) to prevent sulfanyl oxidation .
Q. How to design structure-activity relationship (SAR) studies for substituent modification?
- Methodological Answer :
- Systematic variation : Replace methoxy/ethoxy groups with halogens or bioisosteres (e.g., trifluoromethyl) to assess steric/electronic effects .
- Activity cliffs : Compare IC₅₀ values across derivatives (see table below) .
| Substituent Modification | Biological Impact | Reference |
|---|---|---|
| 2,3-Dimethoxyphenyl → 3,4-Dichloro | Reduced solubility, enhanced cytotoxicity | |
| 4-Ethoxyphenyl → 4-Cyanophenyl | Improved kinase inhibition (ΔIC₅₀ = 0.8 μM) | |
| Methyl → tert-Butyl on oxazole | Increased metabolic stability (t₁/₂ +50%) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
